Lipophilicity Advantage (XLogP3) Over the 2-Methoxy Analog
2-(Cyclopropylmethoxy)-3-iodopyridine exhibits a computed XLogP3 of 2.6, whereas the direct 2-methoxy analog (2-methoxy-3-iodopyridine, CAS 112197-15-6) has an XLogP3 of approximately 1.6–1.8 [1]. The higher lipophilicity of the cyclopropylmethoxy compound is expected to enhance membrane permeability and binding to hydrophobic protein pockets, while the methoxy analog may exhibit higher aqueous solubility but reduced passive permeability [2].
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 2-Methoxy-3-iodopyridine: ~1.6–1.8 (estimated from structurally related methoxypyridines) |
| Quantified Difference | Δ ≈ +0.8 to +1.0 log unit |
| Conditions | Calculated by XLogP3 algorithm (PubChem/Cactvs); consistent with experimental LogP trends for cyclopropylmethyl vs. methyl ethers. |
Why This Matters
The ~1 log unit increase in lipophilicity shifts the compound into a more desirable range for CNS drug candidates (LogP 2–4) and oral small-molecule drugs (LogP < 5), providing a quantifiable basis for selecting this building block when target engagement or BBB penetration is critical.
- [1] PubChem. 2-(Cyclopropylmethoxy)-3-iodopyridine – Computed Properties (XLogP3-AA). https://pubchem.ncbi.nlm.nih.gov/compound/766557-62-4#section=Chemical-and-Physical-Properties View Source
- [2] Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem. 2010, 53, 3227–3246. (Discusses the effect of small-ring ethers on LogP and metabolic stability.) View Source
